IRAK-4 Kinase Inhibition: Structural Determinants of Target Engagement in the Nicotinamide Series
In US-9169252-B2, heteroaryl-substituted nicotinamides bearing a furan-containing side chain exhibit potent IRAK-4 inhibitory activity, whereas analogs with simpler alkyl or phenyl amide substituents show >10-fold reduced potency or are inactive [1]. The 5-bromo substituent on the pyridine ring is a critical determinant of binding affinity: within the exemplified compound set, replacement of bromine with hydrogen or smaller halogens consistently diminished IRAK-4 IC₅₀ values by >5-fold [1]. While the exact IC₅₀ for 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide is not disclosed in the patent, the structure falls within the most potent sub-series (general Formula I, wherein HET = furanyl and R₂ = bromo), for which representative compounds achieve IRAK-4 IC₅₀ < 100 nM in biochemical assays [1].
| Evidence Dimension | IRAK-4 kinase inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly disclosed; predicted < 100 nM based on sub-series SAR [1] |
| Comparator Or Baseline | Non-furan analogs (e.g., N-phenyl or N-benzyl 5-bromonicotinamides): IC₅₀ > 1 µM or inactive [1] |
| Quantified Difference | Estimated >10-fold potency advantage for furan-containing sub-series |
| Conditions | Biochemical IRAK-4 inhibition assay; recombinant human IRAK-4; ATP concentration at Kₘ |
Why This Matters
Procurement of the furan-3-yl-propan-2-yl substituted compound is essential for maintaining IRAK-4 potency; simpler analogs in the same patent family are substantially less active.
- [1] Bristol-Myers Squibb Company. Heteroaryl substituted nicotinamide compounds. US Patent 9,169,252 B2. Filed January 2, 2015, and issued October 27, 2015. Available at: https://patents.justia.com/patent/9169252. View Source
